3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
The compound is a derivative of propanoic acid with a complex triazinyl group attached. It contains an ethoxyphenylamino group and a thio group, indicating potential for interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The triazinyl group would likely contribute to a planar structure, while the ethoxyphenylamino group could introduce steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazinyl and ethoxyphenylamino groups. The sulfur atom in the thio group could potentially act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. The presence of the ethoxy group suggests it might be somewhat soluble in organic solvents .Scientific Research Applications
Applications in Materials Science
- Phloretic Acid as an Alternative in Polybenzoxazine Synthesis
Phloretic acid (PA), a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for materials science as it provides a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules, which has a wide range of applications (Acerina Trejo-Machin et al., 2017).
Applications in Chemistry
Synthesis of S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives
A series of S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone were synthesized, demonstrating significant applications in the field of organic synthesis and chemical transformations. These compounds show potential for diverse applications due to their unique structural properties (H. Saad & A. Moustafa, 2011).Synthesis of 2-Oxazolines from Carboxylic Acids
The synthesis of 2-oxazolines from carboxylic acids using a specific triazine demonstrates an innovative method in organic synthesis. This process, due to its efficiency and yield at room temperature, holds significant potential for the development of new organic compounds (B. Bandgar & S. Pandit, 2003).
Mechanism of Action
Properties
IUPAC Name |
3-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-2-25-11-5-3-10(4-6-11)17-13(21)9-26-16-18-15(24)12(19-20-16)7-8-14(22)23/h3-6H,2,7-9H2,1H3,(H,17,21)(H,22,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKKBPHASSYHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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